molecular formula C9H13F3N2O3 B1383332 1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate CAS No. 1706436-80-7

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate

Cat. No.: B1383332
CAS No.: 1706436-80-7
M. Wt: 254.21 g/mol
InChI Key: AXFLEQWGWVHAQX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H13F3N2O3 and a molecular weight of 254.21 g/mol . It is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with pyrrolidinone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrrolidinone moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7-2-1-3-9(7)6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLEQWGWVHAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706436-80-7
Record name 1-(Azetidin-3-yl)pyrrolidin-2-one; TFA salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate
Reactant of Route 3
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate
Reactant of Route 4
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate
Reactant of Route 5
Reactant of Route 5
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate
Reactant of Route 6
1-(Azetidin-3-yl)pyrrolidin-2-one 2,2,2-trifluoroacetate

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